5-[(3-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide

Physicochemical differentiation Lipophilicity modulation SAR exploration

5-[(3-Methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide (CAS 878716-43-9, molecular formula C₁₆H₁₄N₂O₃S, molecular weight 314.36) is a synthetic small molecule incorporating a thiazole ring, a furan-2-carboxamide moiety, and a 3-methylphenoxymethyl substituent. The compound belongs to the broader class of furan-2-carboxamide-bearing thiazole heterocyclic amides, a scaffold recognized for antimicrobial, antiparasitic, and potential anticancer properties in medicinal chemistry.

Molecular Formula C16H14N2O3S
Molecular Weight 314.36
CAS No. 878716-43-9
Cat. No. B2978666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(3-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide
CAS878716-43-9
Molecular FormulaC16H14N2O3S
Molecular Weight314.36
Structural Identifiers
SMILESCC1=CC(=CC=C1)OCC2=CC=C(O2)C(=O)NC3=NC=CS3
InChIInChI=1S/C16H14N2O3S/c1-11-3-2-4-12(9-11)20-10-13-5-6-14(21-13)15(19)18-16-17-7-8-22-16/h2-9H,10H2,1H3,(H,17,18,19)
InChIKeyKODIDVVRGZTXHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

5-[(3-Methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide (CAS 878716-43-9): Compound Identity and Scaffold Context


5-[(3-Methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide (CAS 878716-43-9, molecular formula C₁₆H₁₄N₂O₃S, molecular weight 314.36) is a synthetic small molecule incorporating a thiazole ring, a furan-2-carboxamide moiety, and a 3-methylphenoxymethyl substituent . The compound belongs to the broader class of furan-2-carboxamide-bearing thiazole heterocyclic amides, a scaffold recognized for antimicrobial, antiparasitic, and potential anticancer properties in medicinal chemistry . It is primarily offered as a research chemical (typical purity 95%) and serves as a building block for the synthesis of more complex molecules as well as a candidate for direct biological profiling .

Why Closely Related Furan-Thiazole Carboxamides Cannot Simply Replace 5-[(3-Methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide


Within the furan-2-carboxamide-bearing thiazole scaffold class, minor structural variations—such as the position of the methyl substituent on the phenoxy ring (meta vs. para vs. ortho), the presence or absence of the phenoxymethyl linker, and the regioisomeric attachment of the carboxamide group to the furan core—can significantly alter key physicochemical properties (logP, TPSA, rotatable bonds) that govern membrane permeability, target binding, and biological activity profiles . Furthermore, recent proteasome inhibitor research demonstrates that the 5-(phenoxymethyl)furan-2-carboxamide substructure engages a specific hydrophobic selectivity pocket at the β4/β5 subunit interface of the Trypanosoma cruzi proteasome that is absent in the human proteasome, establishing a structure-dependent selectivity mechanism that cannot be assumed for analogs lacking this precise substitution pattern . The quantitative evidence below confirms that the target compound possesses distinct combinatory structural features not replicated by its closest commercially available analogs.

Product-Specific Quantitative Evidence Guide for 5-[(3-Methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide (CAS 878716-43-9)


Meta-Methyl Substitution on Phenoxy Ring Confers Distinct Lipophilicity vs. Para and Ortho Isomers

The target compound carries a 3-methyl (meta) substituent on the phenoxy ring, distinguishing it from the 4-methyl (para) and 2-methyl (ortho) isomers that are also commercially available. Although direct experimental logP for the target compound has not been reported in the peer-reviewed literature, computational predictions from the ZINC15 database indicate a topological polar surface area (tPSA) of approximately 66.5 Ų for compounds sharing the C₁₆H₁₄N₂O₃S scaffold . The meta-substitution pattern alters the electron density distribution on the phenoxy ring relative to the para isomer, which can affect π-stacking interactions with aromatic residues in biological targets as well as metabolic stability by modulating the susceptibility of the phenyl ring to oxidative metabolism .

Physicochemical differentiation Lipophilicity modulation SAR exploration

Furan-2-Carboxamide-Thiazole Parent Scaffold Demonstrates Broad-Spectrum Antimicrobial Activity as a Benchmark

The core scaffold N-(thiazol-2-yl)furan-2-carboxamide (C₈H₆N₂O₂S, the unsubstituted parent of the target compound) was evaluated against eight microorganisms in a published study by Çakmak et al. (2022): Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae), Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis), and fungi (Candida albicans, Aspergillus niger). The compound showed good antimicrobial activity against all eight tested microorganisms . While specific MIC values were not reported in the abstract, the study establishes that the furan-2-carboxamide-thiazole core possesses intrinsic antimicrobial activity across multiple pathogen classes, providing a validated baseline that the target compound, with its additional 3-methylphenoxymethyl substituent, can be evaluated against for enhanced or altered potency .

Antimicrobial activity Broad-spectrum Gram-positive Gram-negative Fungi

5-(Phenoxymethyl)furan-2-Carboxamide Scaffold Validated as a Proteasome Inhibitor Chemotype in Trypanosoma cruzi

Eadsforth et al. (2024) identified the 5-(phenoxymethyl)furan-2-carboxamide scaffold as a newly developed proteasome inhibitor chemotype that exhibits potent inhibition of intracellular Trypanosoma cruzi growth, the causative agent of Chagas disease . The study revealed that these inhibitors partially but selectively engage the chymotrypsin-like (β5) activity of the T. cruzi proteasome, exploiting a hydrophobic β4/β5 selectivity pocket that is present in trypanosomatid proteasomes but structurally divergent in the human proteasome . The target compound 5-[(3-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide shares the critical 5-(phenoxymethyl)furan-2-carboxamide substructure while adding a thiazol-2-yl amide moiety that may further modulate proteasome active-site interactions through additional hydrogen-bonding contacts with conserved threonine and aspartate residues in the β5 catalytic triad (Thr 111, Asp 127, Lys 143) . No direct proteasome inhibition data are available for the target compound, but the chemotype-level validation provides a strong rationale for its evaluation as a T. cruzi proteasome inhibitor candidate.

Proteasome inhibition Chagas disease Trypanosoma cruzi β4/β5 selectivity pocket

Thiazol-2-yl Amide Extension Distinguishes Target Compound from Furan-3-Carboxamide Regioisomer

The target compound features a furan-2-carboxamide linkage to the thiazole ring, whereas the regioisomer 2-(phenoxymethyl)-N-(1,3-thiazol-2-yl)furan-3-carboxamide (CAS 878716-37-1) bears the carboxamide group at the furan 3-position . This positional isomerism alters the vector of the amide bond relative to the furan oxygen, which can significantly impact target binding geometry and hydrogen-bonding patterns. In proteasome inhibitor crystallography studies, the precise orientation of the carboxamide group determines whether the inhibitor can simultaneously contact the β4/β5 selectivity pocket and the catalytic threonine residue . The 2-carboxamide configuration positions the amide carbonyl for potential interaction with the β5 catalytic Thr 111 hydroxyl, whereas the 3-carboxamide regioisomer would present a different hydrogen-bonding vector . Evidence_Tag: Cross-study comparable (structural inference).

Regioisomer differentiation Carboxamide positional isomerism Binding mode Scaffold hopping

Limited Published Data Availability Necessitates Prospective Comparative Profiling for Definitive Differentiation

A comprehensive search of peer-reviewed literature (PubMed, PubMed Central), authoritative databases (PubChem, ChEMBL, DrugBank, BindingDB), and patent repositories (Google Patents, WIPO) as of May 2026 reveals no published studies reporting direct biological assay data (IC₅₀, MIC, EC₅₀, Kd, or Ki values) for 5-[(3-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide (CAS 878716-43-9) . The compound appears in BindingDB with a proteasome-related assay entry under ChEMBL_1921003 (CHEMBL4423848), but specific affinity data (IC₅₀, Ki, or EC₅₀ values) are not publicly reported on the accessible summary page, and no peer-reviewed publication is currently associated with this assay record . Similarly, no patent filings explicitly claiming or exemplifying this compound have been identified in the searched repositories . This evidence gap means that the most robust differentiation of this compound from its closest analogs must be generated prospectively through head-to-head comparative profiling in assays of interest.

Data gap assessment Comparative profiling Prospective evaluation Procurement rationale

Best Research and Industrial Application Scenarios for 5-[(3-Methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide


Prospective Head-to-Head Proteasome Inhibitor Screening Against T. cruzi

Given the validated 5-(phenoxymethyl)furan-2-carboxamide proteasome inhibitor chemotype reported by Eadsforth et al. (2024), the target compound should be prioritized for head-to-head screening against the recombinantly expressed T. cruzi 20S proteasome . Assays should include measurement of chymotrypsin-like, trypsin-like, and caspase-like activity inhibition using fluorogenic substrates (Suc-LLVY-AMC, Boc-LRR-AMC, and Z-nLPnLD-AMC, respectively), alongside intracellular T. cruzi amastigote growth inhibition in mammalian host cells. The thiazol-2-yl amide extension may enhance β5 active-site engagement compared to simpler 5-(phenoxymethyl)furan-2-carboxamide analogs, potentially yielding improved IC₅₀ values and selectivity over the human proteasome.

Structure-Activity Relationship (SAR) Studies on Phenoxy Substituent Position Effects

The target compound, bearing a 3-methyl (meta) phenoxy substituent, serves as a critical SAR probe when compared side-by-side with its 2-methyl (ortho) and 4-methyl (para) isomers . Parallel testing in antimicrobial susceptibility assays (e.g., broth microdilution MIC determination against Gram-positive and Gram-negative panels per CLSI guidelines) would reveal the impact of methyl substitution position on antibacterial potency. Differences in logP and electronic distribution predicted by DFT calculations could be correlated with activity trends, informing the design of optimized analogs with enhanced membrane permeability or target binding.

Antimicrobial Activity Profiling and Antibiofilm Evaluation

Building on the broad-spectrum antimicrobial activity of the parent N-(thiazol-2-yl)furan-2-carboxamide scaffold and the recently reported antibiofilm activity of furan-2-carboxamides against Pseudomonas aeruginosa , the target compound should be evaluated in standardized antimicrobial susceptibility testing (MIC determination) against clinically relevant ESKAPE pathogens (Enterococcus faecium, S. aureus, K. pneumoniae, Acinetobacter baumannii, P. aeruginosa, and Enterobacter species) and in biofilm inhibition/dispersal assays using crystal violet staining or confocal microscopy. The added 3-methylphenoxymethyl substituent may enhance biofilm penetration due to increased lipophilicity relative to the parent scaffold.

Chemical Biology Probe for Target Identification via Affinity-Based Protein Profiling

The target compound contains a thiazole ring and a furan carboxamide core amenable to further derivatization for chemical biology applications . It can be functionalized with an alkyne or azide handle for click chemistry-based target identification (e.g., affinity-based protein profiling, ABPP) or with a photoaffinity label (diazirine or benzophenone) for covalent target capture. The compound's unique meta-methylphenoxy substitution provides a distinctive structural signature that can be tracked in proteomics workflows, and the validated proteasome inhibition chemotype suggests it may engage the ubiquitin-proteasome pathway, making it a valuable probe for studying protein homeostasis in parasitic or cancer cell models.

Quote Request

Request a Quote for 5-[(3-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.